molecular formula C34H61N3O9 B126426 (2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid CAS No. 147334-89-2

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid

Cat. No.: B126426
CAS No.: 147334-89-2
M. Wt: 655.9 g/mol
InChI Key: HIRFPWCSYAMYPE-UXNIWNHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Norbudrine involves several steps, typically starting with the preparation of the precursor compounds. The synthetic routes often include:

    Reduction of Nitro Compounds: One common method involves the reduction of nitro compounds to amines, which are then further processed to obtain Norbudrine.

    Industrial Production: Industrial production methods may involve large-scale chemical reactions under controlled conditions, ensuring high yield and purity. Specific details on the industrial synthesis are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Norbudrine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert Norbudrine into other amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Norbudrine has several scientific research applications:

    Chemistry: It is used as a reference compound in various chemical studies.

    Biology: Its effects on bronchial tissues make it a subject of interest in biological research.

    Medicine: Norbudrine’s bronchospasmolytic properties are valuable in developing treatments for respiratory conditions.

    Industry: It is used in the formulation of certain pharmaceutical products.

Mechanism of Action

Norbudrine exerts its effects by acting on adrenergic receptors. It primarily targets beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscles. This action helps in relieving bronchospasm and improving airflow in the respiratory tract. The molecular pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of smooth muscles .

Comparison with Similar Compounds

Norbudrine is similar to other sympathomimetic drugs like norepinephrine and epinephrine. it has unique properties that make it more effective in certain applications:

Properties

CAS No.

147334-89-2

Molecular Formula

C34H61N3O9

Molecular Weight

655.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid

InChI

InChI=1S/C34H61N3O9/c1-8-10-11-12-13-14-15-16-17-18-19-20-26(40)22(3)28(41)23(4)30(42)37-29(34(6,7)9-2)32(44)36-27(24(5)39)31(43)35-25(21-38)33(45)46/h9,21-29,39-41H,2,8,10-20H2,1,3-7H3,(H,35,43)(H,36,44)(H,37,42)(H,45,46)/t22-,23-,24-,25+,26-,27+,28-,29-/m1/s1

InChI Key

HIRFPWCSYAMYPE-UXNIWNHASA-N

SMILES

CCCCCCCCCCCCCC(C(C)C(C(C)C(=O)NC(C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)O)C(C)(C)C=C)O)O

Isomeric SMILES

CCCCCCCCCCCCC[C@H]([C@@H](C)[C@H]([C@@H](C)C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C=O)C(=O)O)C(C)(C)C=C)O)O

Canonical SMILES

CCCCCCCCCCCCCC(C(C)C(C(C)C(=O)NC(C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)O)C(C)(C)C=C)O)O

Key on ui other cas no.

147334-89-2

Synonyms

stevastelin B

Origin of Product

United States

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